N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the triazolopyridazine core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazolopyridazine core.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells . Additionally, it may inhibit certain enzymes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide stands out due to its unique combination of a triazolopyridazine core with cyclohexyl and sulfanylacetamide groups. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N6OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c25-17(20-13-6-2-1-3-7-13)12-26-18-22-21-16-10-9-15(23-24(16)18)14-8-4-5-11-19-14/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,25) |
InChI Key |
AYYZKWGOOWXKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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